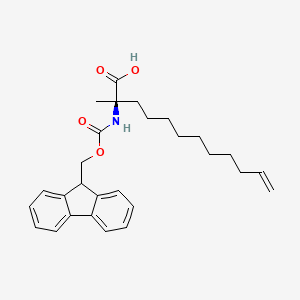

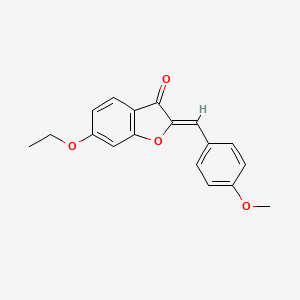

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid, also known as Fmoc-MDA, is a synthetic organic compound used in the synthesis of peptides and other compounds. It is a derivative of dodec-11-enoic acid and is used as a protecting group in organic synthesis. It is also used in the preparation of a variety of pharmaceuticals, including antibiotics, antifungals, and antivirals. Fmoc-MDA has a wide range of applications in the laboratory, including in the synthesis of peptides, peptidomimetics, and other organic compounds.

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid, also known as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyldodec-11-enoic acid:

Peptide Synthesis

This compound is widely used in peptide synthesis due to its role as a protecting group for amino acids. The Fmoc (9H-Fluoren-9-ylmethoxycarbonyl) group is particularly useful because it can be removed under mild basic conditions, which helps in the stepwise synthesis of peptides without damaging the peptide bonds .

Drug Development

In drug development, this compound is utilized to create peptide-based drugs. The Fmoc group helps in the synthesis of complex peptides that can be used as therapeutic agents. This is crucial for developing drugs that target specific proteins or enzymes in the body .

Bioconjugation

Bioconjugation involves attaching biomolecules to other molecules, such as drugs or imaging agents. This compound is used in bioconjugation techniques to link peptides to other molecules, enhancing their stability and functionality in biological systems .

Protein Engineering

Protein engineering often requires the synthesis of specific peptides or proteins with desired properties. This compound aids in the precise synthesis of these peptides, allowing researchers to modify and study proteins with high specificity .

Material Science

In material science, this compound is used to create peptide-based materials. These materials can have unique properties, such as self-assembly, which are useful in creating nanomaterials and other advanced materials .

Biological Research

This compound is also used in various biological research applications, including the study of enzyme-substrate interactions, protein folding, and cellular signaling pathways. Its ability to protect amino acids during synthesis makes it invaluable for creating peptides used in these studies .

Chemical Synthesis

Beyond peptide synthesis, this compound is used in broader chemical synthesis applications. It can be employed in the synthesis of complex organic molecules, where protecting groups are necessary to control the reactivity of different functional groups .

Analytical Chemistry

In analytical chemistry, this compound is used to prepare samples for analysis. The Fmoc group can protect amino acids during the preparation of samples for techniques such as mass spectrometry and chromatography, ensuring accurate and reliable results .

These applications highlight the versatility and importance of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid in various fields of scientific research.

If you have any specific questions or need further details on any of these applications, feel free to ask!

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyldodec-11-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35NO4/c1-3-4-5-6-7-8-9-14-19-28(2,26(30)31)29-27(32)33-20-25-23-17-12-10-15-21(23)22-16-11-13-18-24(22)25/h3,10-13,15-18,25H,1,4-9,14,19-20H2,2H3,(H,29,32)(H,30,31)/t28-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZBBPVAHAVGKJ-MUUNZHRXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCCCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Aminocyclohexyl)methyl]-3-(difluoromethoxy)thiophene-2-carboxamide;hydrochloride](/img/structure/B2605400.png)

![7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid HCl](/img/structure/B2605409.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-chlorobenzamide](/img/structure/B2605410.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2605412.png)

![Furan-2-yl-[4-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]methanone](/img/structure/B2605416.png)

![N-[1-Benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B2605417.png)